tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

The compound tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is an enantiopure, bicyclic heterocyclic building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core. With a molecular formula of C₁₁H₂₀N₂O₂, a molecular weight of 212.29 g/mol, and defined (1S,5S) stereochemistry, it is classified as a chiral carbamate.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12643424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC12CC1CNC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m1/s1
InChIKeyUIYMGRQQGQOESZ-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate: A Chiral 3-Azabicyclo[3.1.0]hexane Building Block


The compound tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is an enantiopure, bicyclic heterocyclic building block featuring a conformationally rigid 3-azabicyclo[3.1.0]hexane core . With a molecular formula of C₁₁H₂₀N₂O₂, a molecular weight of 212.29 g/mol, and defined (1S,5S) stereochemistry, it is classified as a chiral carbamate . This scaffold is a privileged structure in medicinal chemistry, commonly employed to introduce conformational constraint and precise three-dimensional orientation in drug candidates targeting enzymes such as histone deacetylases (HDACs) and KDM5 demethylases .

Sourcing the Correct (1S,5S) Isomer: Why the Racemate or Alternative Enantiomer Cannot Replace tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate


For applications requiring a defined three-dimensional pharmacophore, simple substitution with the widely available and less expensive racemic tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate (CAS: 134574-96-2) is scientifically invalid [1]. The rigid bicyclic core acts as a chiral anchor; the relative orientation of the aminomethyl group at the 1-position is locked by the fused cyclopropane ring. Using a racemic mixture introduces a 50% contamination with the (1R,5R)-enantiomer, which can adopt a completely different biological binding conformation, potentially abolishing the desired activity or leading to off-target effects, as demonstrated in structure-activity relationship (SAR) studies for azabicyclo-based opioid and GlyT1 ligands [2]. Furthermore, regioisomers like tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate present a different hydrogen-bonding vector, altering the compound's reactivity and biological interactions [3].

Quantitative Differentiation Guide for tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate


Enantiomeric Purity vs. Racemic Standard (1S,5S) Enables Single-Isomer Synthesis

The target compound provides a defined (1S,5S)-configured scaffold, a critical requirement for synthesizing homochiral drug candidates. The commercially available racemic mixture, tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate (CAS 134574-96-2), typically achieves a chemical purity of up to 98% but contains equal parts of (1S,5S) and (1R,5R) enantiomers, adding significant chiral resolution costs .

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

Improved Conformational Rigidity for HDAC Inhibitor Selectivity Over 1-Position Amino Isomer

The 1-aminomethyl group in the target compound provides a methylene spacer absent in the direct 1-amino analog, such as tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate . This spacer decreases steric hindrance around the bicyclic core's bridgehead, a structural feature that has been correlated with a 1000-fold increase in protease binding affinity when the 3-azabicyclo[3.1.0]hexane scaffold replaces proline in pentapeptide inhibitors . The added flexibility allows for more optimal enzyme engagement while retaining the conformational bias of the (1S,5S) system.

Histone Deacetylase Inhibitors Epigenetics Conformational Analysis

Structural Confirmation by Characteristic (1S,5S) Isomeric SMILES and InChI Key

The target compound's specific stereochemistry is unambiguously defined by its Isomeric SMILES string: `CC(C)(C)OC(=O)NC[C@@]12C[C@@H]1CNC2` and a unique InChI Key: `UIYMGRQQGQOESZ-KCJUWKMLSA-N` . In contrast, the racemic form (CAS 134574-96-2) is characterized by the non-stereo InChI Key `UIYMGRQQGQOESZ-UHFFFAOYSA-N`, confirming the absence of defined chirality [1]. This represents a tangible, machine-readable quality control parameter for procurement.

Quality Control Structural Elucidation Analytical Chemistry

Key Application Scenarios for tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate


Enantioselective Synthesis of KDM5 Inhibitor Candidates

This building block is ideally suited for constructing KDM5 histone demethylase inhibitors where the (1S,5S) stereochemistry is essential for occupying a defined chiral pocket within the enzyme's active site, as described in patent AU2021268223A1 [1]. Using the homochiral building block from the outset avoids diastereomer separation issues in multi-step linear syntheses.

Conformationally Constrained CNS Drug Discovery

The rigid 3-azabicyclo[3.1.0]hexane scaffold is a proven bioisostere for piperidine in CNS drug design, used by Vanderbilt University in developing GlyT1 inhibitors for schizophrenia [2]. The (1S,5S)-1-aminomethyl orientation can be used to precisely orient key pharmacophoric elements, potentially improving selectivity over related transporters.

High-Throughput Chemistry for Chiral Library Synthesis

With confirmed absolute stereochemistry and a reactive free amine, this compound is readily diversified via parallel amide coupling or reductive amination. Its use, as opposed to the racemate, ensures that high-throughput screening hits derived from the library are single, defined enantiomers from the start, greatly simplifying hit validation.

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